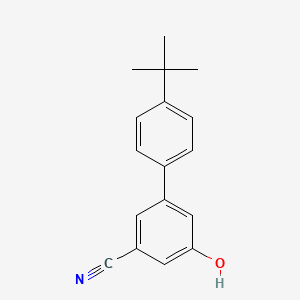
5-(3-Acetylaminophenyl)-3-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Acetylaminophenyl)-3-cyanophenol, 95% (5-APC) is a widely used and highly versatile organic compound that has found numerous applications in the fields of science, medicine, and industry. Its unique chemical structure and properties make it an attractive choice for a variety of synthetic and analytical processes, as well as for its potential therapeutic applications.
科学的研究の応用
5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications, including in the development of novel pharmaceutical agents, in the synthesis of organic compounds, in the analysis of biological samples, and in the synthesis of polymers. It has also been used in the development of biosensors, catalysts, and other materials. In addition, 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has been used in the synthesis of fluorescent dyes and in the study of the mechanisms of action of various drugs.
作用機序
The mechanism of action of 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is known that it has a number of different effects on the body, including the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the induction of apoptosis. It is also known to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is able to inhibit the enzyme COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. In addition, 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has been found to induce apoptosis in certain types of cancer cells, and to have anti-tumor effects.
実験室実験の利点と制限
5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is relatively stable and has a long shelf life. However, it is also important to note that 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% is a highly reactive compound, and as such it must be handled with care.
将来の方向性
Given its versatile properties, 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% has the potential to be used in a variety of applications in the future. Potential future directions for 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% include its use in the development of novel pharmaceutical agents, in the synthesis of organic compounds, in the analysis of biological samples, and in the synthesis of polymers. In addition, it could be used in the development of biosensors, catalysts, and other materials. Finally, 5-(3-Acetylaminophenyl)-3-cyanophenol, 95% could be used in the synthesis of fluorescent dyes and in the study of the mechanisms of action of various drugs.
合成法
5-(3-Acetylaminophenyl)-3-cyanophenol, 95% can be synthesized in several ways, including the Grignard reaction, the aldol condensation, and the Claisen condensation. The Grignard reaction is the most commonly used method, as it is relatively straightforward and yields high yields of 5-(3-Acetylaminophenyl)-3-cyanophenol, 95%. In this method, a Grignard reagent is reacted with an aldehyde or ketone to form a carbon-carbon bond. The aldol condensation is an alternative method, wherein an aldehyde or ketone is reacted with an acid or base to form a carbon-carbon bond. The Claisen condensation is a third method, wherein an aldehyde or ketone is reacted with an ester to form a carbon-carbon bond.
特性
IUPAC Name |
N-[3-(3-cyano-5-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-12(7-14)13-5-11(9-16)6-15(19)8-13/h2-8,19H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJHQFQHBOTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684838 |
Source


|
| Record name | N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)-3-cyanophenol | |
CAS RN |
1261985-97-0 |
Source


|
| Record name | N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%](/img/structure/B6376467.png)



![4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%](/img/structure/B6376482.png)


![2-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376517.png)
